3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(3-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a molecular formula of C₁₆H₁₄ClN₅O₂ and a molecular weight of 343.771 g/mol . Structurally, it features a 3-chlorobenzyl group at position 3, methyl groups at positions 1 and 7, and a bicyclic imidazo[2,1-f]purine-dione core.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-9-7-21-12-13(19-15(21)18-9)20(2)16(24)22(14(12)23)8-10-4-3-5-11(17)6-10/h3-7H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFDJNWZYAGGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also referred to as IM-412, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₈H₁₈ClN₅O₃
- Molecular Weight : 387.8 g/mol
- CAS Number : 900135-20-8
IM-412 has been shown to inhibit various pathways associated with cancer progression and other diseases. Notably:
- Transforming Growth Factor Beta (TGF-β) Pathway : IM-412 inhibits TGF-β-induced differentiation in human lung fibroblasts through both Smad-dependent and non-Smad pathways. This inhibition is crucial in preventing epithelial-to-mesenchymal transition (EMT), a process linked to cancer metastasis .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Computational modeling indicates that IM-412 effectively binds to FGFR3, blocking its activation and subsequent signaling pathways that promote tumor growth and invasion .
Anticancer Properties
- Triple-Negative Breast Cancer (TNBC) : IM-412 has demonstrated effectiveness in inhibiting the invasion of TNBC cells. It reduces cell motility and invasiveness by targeting EMT pathways .
- In Vitro Studies : In MDA-MB-231 cells (a TNBC model), treatment with IM-412 resulted in decreased expression of key proteins involved in EMT and cell migration, suggesting its potential as a therapeutic agent against aggressive breast cancers .
Enzymatic Inhibition
IM-412 exhibits inhibitory activity against several enzymes:
- Monoamine Oxidase (MAO) : The compound has been reported to show selective inhibition of MAO-B, which is implicated in neurodegenerative diseases .
- Phosphodiesterase (PDE) : It has also demonstrated inhibitory effects on phosphodiesterases, which play roles in various cellular processes including inflammation and cell signaling .
Study on TGF-β Inhibition
A study evaluated the effects of IM-412 on TGF-β-induced fibroblast differentiation. The results indicated a significant reduction in the differentiation markers when treated with IM-412 compared to controls. This suggests that IM-412 may serve as a novel therapeutic agent for conditions characterized by excessive fibrosis and EMT-related pathologies .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Impact of Substituent Position
- Chlorine Position: The 2-chlorobenzyl analog (IM-412) exhibits anti-fibrotic activity by suppressing TGF-β-induced α-SMA and fibronectin . In contrast, the 3-chlorobenzyl variant’s activity remains underexplored, but positional differences likely alter steric and electronic interactions with target proteins.
Piperazinylalkyl Chains :
Physicochemical and Drug-Like Properties
- Lipinski’s Rule Compliance : Most derivatives (e.g., AZ-853, AZ-861) adhere to Lipinski’s rules, ensuring oral bioavailability .
- BBB Permeability : AZ-853’s logP value (~3.5) and polar surface area enable superior brain penetration compared to AZ-861 .
- Metabolic Stability : Fluorinated arylpiperazinyl derivatives (e.g., 3i) show moderate stability in human liver microsomes, suggesting need for prodrug strategies .
Preparation Methods
Alkylation-Cyclization Sequential Protocol
The primary synthetic route involves sequential alkylation and cyclization steps starting from 1,7-dimethylxanthine. Key stages include:
- Alkylation of 1,7-dimethylxanthine :
- Cyclization to Imidazopurine Core :
Key Reaction :
$$
\text{1,7-Dimethylxanthine} + \text{3-Chlorobenzyl bromide} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{3-(3-Chlorobenzyl)-1,7-dimethylxanthine} \xrightarrow[\text{POCl}_3, 110^\circ \text{C}]{\text{Reflux}} \text{Target Compound}
$$
Alternative Pathway: One-Pot Synthesis
A streamlined one-pot method reduces purification steps:
- Reagents : 1,7-Dimethylxanthine, 3-chlorobenzyl chloride, tetrabutylammonium iodide (TBAI) as phase-transfer catalyst.
- Solvent System : Toluene/water biphasic mixture.
- Conditions : 90°C for 8 hours with vigorous stirring.
- Yield : 58–62%.
Advantages :
- Eliminates intermediate isolation.
- Reduces solvent waste by 40% compared to stepwise protocols.
Optimization Strategies
Catalytic Enhancements
| Catalyst | Solvent | Temperature | Yield Improvement | Reference |
|---|---|---|---|---|
| Erbium triflate | Acetonitrile | 70°C | +15% | |
| Zinc chloride | Dichloroethane | 100°C | +8% | |
| No catalyst | DMF | 80°C | Baseline (68%) |
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 95 |
| Acetonitrile | 37.5 | 73 | 97 |
| Dichloroethane | 10.4 | 65 | 92 |
Industrial-Scale Production
Continuous Flow Synthesis
Apparatus : Microreactor system with in-line purification.
Advantages Over Batch Reactors :
- Improved heat transfer minimizes side reactions.
- 30% reduction in raw material usage.
Crystallization Protocols
| Method | Solvent Pair | Crystal Purity (%) | Recovery (%) |
|---|---|---|---|
| Cooling | Ethanol/water | 98 | 85 |
| Anti-solvent | Acetone/hexane | 99 | 78 |
| Vapor diffusion | Diethyl ether | 97 | 82 |
Impurity Profiling and Control
Common Byproducts
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| 8-(3-Chlorobenzyl) isomer | Alkylation regioselectivity | Lower reaction temperature (70°C) |
| N7-demethylated derivative | Acidic hydrolysis | Neutralization before isolation |
| Dimerized imidazopurine | Prolonged heating | Reduced reflux time (4 hours) |
Analytical Validation
- HPLC Conditions : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, 254 nm detection.
- Retention Time : Target compound = 12.3 min; 8-isomer = 14.1 min.
Scalability Challenges and Solutions
Limitations of Laboratory Methods
- Batch Variability : Manual temperature control in flask reactions causes ±5% yield fluctuations.
- Solvent Recovery : DMF recycling efficiency <50% in small-scale setups.
Industrial Adaptations
- Automated Reactors : PID-controlled jacketed vessels maintain ±0.5°C precision.
- Distillation Units : Recover >90% of DMF for reuse.
Q & A
Q. Substituent Introduction :
- 3-Chlorobenzyl Group : Introduced via nucleophilic substitution or alkylation using 3-chlorobenzyl bromide .
- Methyl Groups : Added via dimethylation at positions 1 and 7 using methyl iodide in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates; recrystallization improves final purity .
Q. How does the 3-chlorobenzyl substituent influence chemical reactivity?
- Electrophilic Substitution : The chlorine atom directs further functionalization (e.g., Suzuki coupling at the benzyl position) .
- Stability : The electron-withdrawing Cl group reduces oxidation susceptibility compared to unsubstituted benzyl analogs .
Advanced Research Questions
Q. How to design experiments to evaluate adenosine receptor binding affinity?
- Methodology :
Radioligand Displacement Assays : Use H-CCPA (adenosine A1/A3 agonist) or H-ZM241385 (A2A antagonist) in competition binding studies with HEK293 cells expressing human receptors .
IC Determination : Fit dose-response curves to calculate inhibition constants (e.g., Ki values <100 nM indicate high affinity) .
Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in receptor active sites .
Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. antidepressant effects)?
- Hypothesis Testing :
- Target Selectivity Profiling : Screen against panels of kinases, GPCRs (e.g., 5-HT1A), and ion channels to identify off-target interactions .
- Cell-Type Specificity : Compare cytotoxicity (MTT assay) in cancer (e.g., MCF-7) vs. neuronal (e.g., SH-SY5Y) cell lines .
Q. What strategies optimize substituent effects for enhanced 5-HT1A receptor partial agonism?
- Structure-Activity Relationship (SAR) :
- Fluorine Substitution : Replace 3-chlorobenzyl with 2-fluorophenyl (e.g., AZ-853 in ) improves blood-brain barrier penetration and receptor binding.
- Alkyl Chain Length : Extending the propyl linker between purine and piperazine groups (e.g., AZ-861 in ) increases potency (EC <10 nM).
Q. How to mitigate synthetic challenges in scaling up production?
- Process Optimization :
- Catalysts : Use Er(OTf) or Pd/C to enhance yield in cyclization steps .
- Solvent Selection : Replace DCM with ethanol/water mixtures for greener chemistry .
- Continuous Flow Systems : Implement microreactors for hazardous intermediates (e.g., azide formation) .
Methodological Considerations
- Contradiction Analysis : When conflicting biological data arise, cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Data Reproducibility : Standardize synthetic protocols (e.g., reaction time, temperature) and share compound characterization data (NMR, HPLC) via repositories like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
